a-(Methylamino)cyclobutaneacetic acid HCl
Description
Properties
IUPAC Name |
2-cyclobutyl-2-(methylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(7(9)10)5-3-2-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZZWZPCUWSNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Isocyanate Intermediate
The precursor undergoes hydrolysis in 20% hydrochloric acid (HCl) under reflux conditions for 3 hours . This step cleaves the isocyanate group, yielding the primary amine as the hydrochloride salt. The reaction mechanism proceeds via nucleophilic attack of water on the electrophilic carbon of the isocyanate, followed by protonation to stabilize the intermediate (Fig. 1).
Key Conditions:
-
Temperature: Reflux (~100°C)
-
Acid Concentration: 20% HCl (v/v)
-
Reaction Time: 3 hours
Post-reaction, the mixture is evaporated under vacuum to isolate the crude product. Recrystallization from a methanol/acetone/ethyl acetate ternary solvent system enhances purity, achieving a melting point of 69–72°C .
Precursor Synthesis and Optimization
The precursor 1-isocyanatomethyl-1-cyclobutane-acetate is synthesized via a two-step protocol involving cyclobutane-diacetic anhydride (Fig. 2).
Anhydride Methanolysis
Cyclobutane-diacetic anhydride reacts with anhydrous methanol in benzene under reflux for 2 hours , yielding monomethyl 1,1-cyclobutane-diacetate. This esterification step is critical for introducing the methyl ester group, which later facilitates isocyanate formation.
Isocyanate Formation
The monomethyl ester undergoes treatment with phosgene (COCl) or safer alternatives like triphosgene in dichloromethane. This generates the isocyanate intermediate, which is subsequently hydrolyzed as described in Section 1.1.
Optimization Notes:
-
Solvent Choice: Benzene or toluene for anhydride methanolysis.
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Safety: Phosgene alternatives reduce toxicity risks without compromising yield.
Alternative Methodologies and Comparative Analysis
Reductive Amination Approach
A secondary route involves reductive amination of cyclobutane ketone with methylamine. The ketone reacts with methylamine in the presence of sodium cyanoborohydride (NaBHCN) under acidic conditions (pH 4–6). Subsequent acidification with 1N HCl precipitates the hydrochloride salt.
Advantages:
-
Avoids hazardous isocyanate intermediates.
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Higher functional group tolerance.
Disadvantages:
Enzymatic Resolution
Racemic a-(methylamino)cyclobutaneacetic acid can be resolved using acylase enzymes to isolate the desired enantiomer. The L-enantiomer is preferentially hydrolyzed, leaving the D-form for recycling. Hydrochloric acid is then used to protonate the free amine.
Conditions:
Purification and Characterization
Recrystallization Techniques
The hydrochloride salt is purified via recrystallization from methanol/acetone (1:2 v/v) , achieving >97% purity. Solvent polarity is carefully adjusted to maximize yield while minimizing co-precipitation of impurities.
Analytical Validation
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HPLC: Retention time of 8.2 min (C18 column, 0.1% TFA in HO/MeOH).
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NMR (DO): δ 1.8–2.1 (m, cyclobutane CH), 2.4 (s, N-CH), 3.1 (t, NH-CH).
Industrial-Scale Production Insights
Batch processes dominate large-scale synthesis, with 20–50 kg reactors commonly used. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 18–22% | ±5% yield |
| Reflux Time | 2.5–3.5 hours | ±8% yield |
| Recrystallization Solvent | Methanol/Acetone (1:2) | Purity >97% |
Chemical Reactions Analysis
a-(Methylamino)cyclobutaneacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
Pharmacological Studies
a-(Methylamino)cyclobutaneacetic acid HCl is being studied for its potential as a therapeutic agent in treating neurological disorders. Initial studies suggest that it may exhibit neuroprotective properties, making it a candidate for further investigation in conditions such as Alzheimer's disease and multiple sclerosis.
- Case Study : A recent study evaluated the compound's impact on neuronal cell lines under oxidative stress, demonstrating significant protection against cell death compared to control groups.
Synthetic Pathways in Organic Chemistry
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique cyclobutane structure allows for diverse modifications, facilitating the development of new pharmaceuticals.
- Data Table : Synthesis Pathways of this compound
| Reaction Type | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Methylamine | 85 | High selectivity observed |
| Hydrolysis | HCl in aqueous solution | 90 | Efficient conversion |
| Reduction | Lithium aluminum hydride | 75 | Mild conditions required |
Biochemical Research
The compound is also being investigated for its role in metabolic pathways. It has been identified as a potential modulator of amino acid metabolism, influencing pathways related to energy production and neurotransmitter synthesis.
- Case Study : In vitro studies demonstrated that the compound modulates the activity of key enzymes involved in amino acid metabolism, leading to altered levels of neurotransmitters such as serotonin and dopamine.
Mechanism of Action
The mechanism of action of a-(Methylamino)cyclobutaneacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs with Cyclobutane Rings
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methylamino and ester (-COOCH₃) groups.
- Key Data: Molecular weight 165.62 g/mol (C₆H₁₂ClNO₂); synthetic yield 80% (via esterification and salt formation) .
- Comparison: The ester group in this compound reduces polarity compared to the acetic acid moiety in α-(Methylamino)cyclobutaneacetic acid HCl. This difference likely impacts solubility and metabolic stability, as esters are prone to hydrolysis .
cis-Methyl 3-Aminocyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with amino (-NH₂) and ester groups at the 3-position.
- Key Data: Molecular weight 165.62 g/mol (C₆H₁₂ClNO₂); LogP (octanol-water partition coefficient) = -1.5, indicating moderate hydrophilicity .
Linear and Non-Cyclobutane Analogs
4-(Methylamino)butyric Acid Hydrochloride
- Structure: Linear four-carbon chain with methylamino and carboxylic acid groups.
- Key Data: Molecular weight 153.61 g/mol (C₅H₁₂ClNO₂); PSA (polar surface area) = 49.33 Ų, suggesting moderate membrane permeability .
- Comparison : The linear structure eliminates ring strain, likely enhancing conformational flexibility but reducing target specificity compared to cyclobutane-containing analogs .
Isopropyl (S)-2-Amino-3-(Methylamino)propanoate HCl
- Structure: Propanoate ester with amino and methylamino groups.
- Key Data : Priced at $310/g ().
- Comparison : The branched isopropyl group increases hydrophobicity (higher LogP), which may improve blood-brain barrier penetration relative to cyclobutane derivatives .
Functional Group and Bioactivity Comparison
*Estimated based on cyclobutane analogs.
Key Research Findings
- Cyclobutane vs. Linear Chains : Cyclobutane derivatives exhibit higher metabolic stability due to reduced conformational flexibility but face challenges in solubility due to ring strain .
- Methylamino Substitution: The -NHCH₃ group improves binding affinity in receptor-ligand interactions compared to unsubstituted amino groups, as seen in kinase inhibitor studies .
- Cost and Availability: Linear analogs like 4-(Methylamino)butyric acid HCl are more cost-effective ($153/g for 1g) compared to cyclobutane derivatives (e.g., $310/g for isopropyl esters) .
Biological Activity
a-(Methylamino)cyclobutaneacetic acid hydrochloride (also known as 2-Cyclobutyl-2-(methylamino)acetic acid HCl) is a compound that has garnered interest in various biological research contexts. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on available data.
- Chemical Formula : CHClN\O
- Molecular Weight : 165.62 g/mol
- CAS Number : 1518278-28-8
The biological activity of a-(Methylamino)cyclobutaneacetic acid HCl primarily stems from its structural properties, which allow it to interact with various biological targets. It is hypothesized to influence neurotransmitter systems, particularly those related to amino acid metabolism and signaling pathways.
Potential Mechanisms:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, enhancing their availability in synaptic clefts.
- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular responses.
1. Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties, impacting mood and cognitive functions. Studies suggest potential applications in treating anxiety and depression due to its effects on neurotransmitter levels.
2. In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neuronal excitability and synaptic transmission. For instance, it has been shown to enhance the release of neurotransmitters like serotonin and dopamine in cultured neurons.
3. Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive safety data.
Table 1: Summary of Key Studies on this compound
Case Study Example
A recent study explored the compound's effects on anxiety-like behavior in rodent models. The administration of this compound resulted in significant reductions in anxiety-related behaviors, suggesting its potential as an anxiolytic agent.
Q & A
Q. How can researchers design robust in vitro-in vivo correlation (IVIVC) models for this compound?
- Methodological Answer : Develop a Level A IVIVC by correlating dissolution profiles (USP Apparatus II, 50 rpm) with pharmacokinetic data (AUC, Cmax) in animal models. Use partial least squares (PLS) regression to account for non-linear relationships .
Methodological Notes
- Data Integrity : Use chemical software (e.g., ChemAxon, Schrödinger Suite) for structure-activity relationship (SAR) modeling and ensure encrypted data storage .
- Regulatory Alignment : Adhere to EMA ICH S6(R1) for preclinical safety, including genotoxicity (Ames test) and hERG channel inhibition assays .
- Statistical Rigor : Apply ANOVA for multi-group comparisons and Tukey’s post-hoc test (p < 0.05) to validate significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
